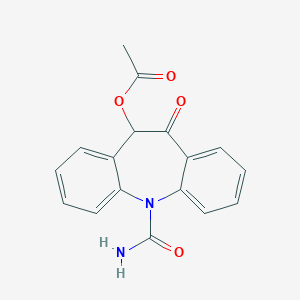

10-Acetyloxy Oxcarbazepine

Description

Properties

IUPAC Name |

(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWJEEHQNGPADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552124 | |

| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113952-21-9 | |

| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of 10-Acetyloxy Oxcarbazepine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 10-Acetyloxy Oxcarbazepine, a significant derivative of the widely used anticonvulsant, Oxcarbazepine. The document delves into the strategic chemical pathways for its synthesis, with a particular focus on the acetylation of its metabolic precursor. Furthermore, a detailed exposition of the analytical methodologies employed for its structural characterization is presented, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and analysis of novel anticonvulsant agents.

Introduction: The Rationale for 10-Acetyloxy Oxcarbazepine

Oxcarbazepine, a 10-keto derivative of carbamazepine, is a well-established antiepileptic drug valued for its efficacy in treating partial seizures.[1][2] Its pharmacological activity is primarily attributed to its active metabolite, 10-hydroxycarbazepine. The exploration of derivatives of these core structures is a key strategy in the quest for novel therapeutic agents with improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects. 10-Acetyloxy Oxcarbazepine, and more specifically its S-enantiomer, eslicarbazepine acetate, has emerged as a clinically significant prodrug.[3][4] The acetylation at the 10-position offers a strategic modification that influences the drug's metabolic pathway and bioavailability.[5] This guide will focus on the synthesis and detailed structural analysis of this important derivative.

Synthetic Pathways to 10-Acetyloxy Oxcarbazepine

The synthesis of 10-Acetyloxy Oxcarbazepine is most efficiently achieved through the acetylation of its precursor, 10-hydroxycarbazepine. This precursor is, in turn, synthesized from the commercially available drug, Oxcarbazepine. The overall synthetic strategy involves a two-step process: the reduction of the keto group of Oxcarbazepine, followed by the esterification of the resulting hydroxyl group.

Step 1: Reduction of Oxcarbazepine to 10-Hydroxycarbazepine

The initial step involves the reduction of the 10-keto group of Oxcarbazepine to a hydroxyl group, yielding 10-hydroxycarbazepine. This transformation can be effectively carried out using a variety of reducing agents. A common and efficient method employs sodium borohydride in an alcoholic solvent.[3]

Experimental Protocol: Synthesis of 10-Hydroxycarbazepine

-

Reaction Setup: In a round-bottom flask, suspend Oxcarbazepine (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

-

Addition of Reducing Agent: To this suspension, add sodium borohydride (NaBH₄) (1.0 g per 10 g of Oxcarbazepine) portion-wise at a controlled temperature, for instance, 45°C.[3] The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the amide functionality or the aromatic rings.

-

Reaction Monitoring: Stir the reaction mixture for a designated period (e.g., 2 hours) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion, quench the reaction by the careful addition of an aqueous acid solution, such as 1N hydrochloric acid.

-

Extraction and Isolation: Extract the product into an organic solvent like dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude 10-hydroxycarbazepine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water, to afford the pure 10-hydroxycarbazepine.[3]

Step 2: Acetylation of 10-Hydroxycarbazepine

The final step in the synthesis is the acetylation of the 10-hydroxyl group of 10-hydroxycarbazepine to yield 10-Acetyloxy Oxcarbazepine. This esterification is typically achieved using an acetylating agent in the presence of a base. A well-documented method involves the use of acetyl chloride with a tertiary amine base like pyridine in an inert solvent.[6]

Experimental Protocol: Synthesis of 10-Acetyloxy Oxcarbazepine

-

Reaction Setup: Suspend 10-hydroxycarbazepine (1 equivalent) in a dry, inert organic solvent such as dichloromethane in a reaction vessel.

-

Addition of Base and Acetylating Agent: Add pyridine to the suspension, followed by the dropwise addition of acetyl chloride dissolved in dichloromethane.[6] The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC.

-

Work-up and Isolation: Once the reaction is complete, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude 10-Acetyloxy Oxcarbazepine can be purified by recrystallization from a suitable solvent to obtain the final product of high purity.

Structural Analysis of 10-Acetyloxy Oxcarbazepine

The unambiguous confirmation of the structure of 10-Acetyloxy Oxcarbazepine requires a combination of spectroscopic and crystallographic techniques. The following sections detail the expected and reported data for its structural elucidation. For the purpose of providing specific data, the well-characterized S-enantiomer, eslicarbazepine acetate, will be used as the primary reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of eslicarbazepine acetate is expected to show distinct signals for the aromatic protons, the protons of the dibenzazepine ring system, and the acetyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the dibenzazepine ring and the acetyl group.

| Assignment | ¹H NMR (400 MHz, DMSO) δ (ppm) [7] | ¹³C NMR (100 MHz, DMSO) δ (ppm) [7] |

| -CH₃ (acetyl) | 2.07 (s, 3H) | 21.0 |

| -CH₂- (ring) | 3.07 (m, 2H) | 35.5 |

| -NH₂ | 5.90 (s, 2H) | - |

| -CH-O- | 6.18 (m, 1H) | 70.1 |

| Aromatic-H | 7.32 (m, 8H) | 127.4–133.8 |

| Aromatic-C | - | 133.7, 141.4 |

| C=O (amide) | - | 156.1 |

| C=O (ester) | - | 169.8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For eslicarbazepine acetate, the protonated molecular ion [M+H]⁺ is expected at m/z 297.[7] The fragmentation pattern would likely involve the loss of the acetyl group and subsequent cleavages of the dibenzazepine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of eslicarbazepine acetate exhibits characteristic absorption bands for the N-H, C=O (ester and amide), and C=C bonds.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) [7] |

| N-H | Stretching | 3476.4 |

| C=O (ester) | Stretching | 1726.2 |

| C=O (amide) | Stretching | 1653.6 |

| C=C (aromatic) | Stretching | 1564.1, 1488.1 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For eslicarbazepine acetate, various crystalline forms (polymorphs) have been identified. The characterization is typically done using Powder X-ray Diffraction (PXRD), which gives a unique diffraction pattern for each crystalline form. A patent describes a crystalline form of eslicarbazepine acetate characterized by a specific PXRD pattern.[8]

Conclusion

The synthesis of 10-Acetyloxy Oxcarbazepine is a well-defined process that leverages the readily available antiepileptic drug, Oxcarbazepine. The two-step conversion through a 10-hydroxy intermediate is a robust and scalable route. The structural integrity of the final product is unequivocally confirmed through a suite of modern analytical techniques. The detailed spectroscopic and crystallographic data presented in this guide serve as a benchmark for the identification and characterization of 10-Acetyloxy Oxcarbazepine and its enantiomers. This comprehensive technical overview is intended to empower researchers and drug development professionals in their efforts to innovate within the field of anticonvulsant therapeutics.

References

- Grant, S. M., & Faulds, D. (1992). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 43(6), 873–888.

-

National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem. Retrieved from [Link]

- MSN Laboratories Private Limited. (2011). Process for preparing (s)-10-acetoxy-10,11-dihydro-5h-dibenz[b,f] azepine-5-carboxamide. (Patent No. WO2011138795A2). Google Patents.

- Bial-Portela & CA, SA. (2011). Eslicarbazepine acetate and its polymorphs. (Patent No. WO2011091131A2). Google Patents.

- Bial-Portela & CA, SA. (2002). Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide. (Patent No. CA2448094C). Google Patents.

-

Wikipedia. (n.d.). Eslicarbazepine acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eslicarbazepine acetate. PubChem. Retrieved from [Link]

-

Reddy, G. S., et al. (2014). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 133–139. Retrieved from [Link]

-

El-Haj, B., et al. (2016). Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience. Drug Safety, 39(11), 1073–1087. Retrieved from [Link]

Sources

- 1. Eslicarbazepine Acetate | C17H16N2O3 | CID 179344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eslicarbazepine acetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eslicarbazepine | C15H14N2O2 | CID 9881504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2011091131A2 - Eslicarbazepine acetate and its polymorphs - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 10-Acetyloxy Oxcarbazepine's Anticonvulsant Activity

Introduction: Rationale for the Investigation of 10-Acetyloxy Oxcarbazepine

Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the continued development of anticonvulsant therapies with improved efficacy and tolerability. Oxcarbazepine (OXC), a widely prescribed antiepileptic drug, exerts its therapeutic effect primarily through its active metabolite, licarbazepine (also known as monohydroxy derivative or MHD).[1][2] OXC itself is a prodrug, rapidly converted in the body to licarbazepine.[1][2] The primary mechanism of action of licarbazepine is the blockade of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing.[1][2][3]

10-Acetyloxy Oxcarbazepine, also known as Eslicarbazepine acetate (and formerly as BIA 2-093), is a novel third-generation antiepileptic drug structurally related to oxcarbazepine.[3][4] It was developed to improve upon the pharmacokinetic profile of its predecessors. Like oxcarbazepine, it acts as a prodrug, being rapidly and extensively metabolized to its active metabolite, (S)-licarbazepine.[4][5] This targeted delivery of the active enantiomer is designed to offer a more consistent therapeutic effect and potentially a better safety profile.[6]

This technical guide provides a comprehensive framework for the in vitro evaluation of 10-Acetyloxy Oxcarbazepine's anticonvulsant activity. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies to elucidate the compound's mechanism of action, potency, and potential neurotoxicity. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and logical experimental design.

Section 1: Synthesis of 10-Acetyloxy Oxcarbazepine

The synthesis of 10-Acetyloxy Oxcarbazepine (Eslicarbazepine acetate) typically involves the acylation of the corresponding 10-hydroxy precursor. A common synthetic route starts from 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide.

A patented method describes the production of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide by reacting 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide with acetylchloride in the presence of pyridine in a solvent such as dichloromethane.[7] Another patented process specifically outlines the preparation of the (S)-enantiomer, which is the clinically approved form, Eslicarbazepine acetate.[3]

Section 2: Elucidating the Primary Mechanism of Action: Voltage-Gated Sodium Channel Modulation

The hallmark of the dibenzazepine carboxamide family of anticonvulsants is their interaction with voltage-gated sodium channels (VGSCs).[2] Mutations in genes encoding various VGSC subtypes, such as Nav1.1, Nav1.2, and Nav1.6, are implicated in different epilepsy syndromes.[8][9] Therefore, a thorough in vitro evaluation must focus on characterizing the interaction of 10-Acetyloxy Oxcarbazepine's active metabolite, S-licarbazepine, with these channels.

Experimental Approach: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold-standard technique for studying the effects of a compound on ion channel function with high fidelity.[10] This method allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.

Recommended Cell Lines

For these studies, human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing specific human voltage-gated sodium channel subtypes (e.g., hNav1.1, hNav1.2, hNav1.6) are recommended. These recombinant cell lines provide a clean system to study the effect of the compound on a specific channel subtype in isolation.

Step-by-Step Protocol for Whole-Cell Patch-Clamp Analysis

-

Cell Preparation:

-

Culture the chosen stable cell line in appropriate media and conditions.

-

On the day of recording, detach the cells using a gentle dissociation solution and re-plate them onto glass coverslips at a low density.

-

Allow the cells to adhere for at least 1-2 hours before use.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

-

Recording Procedure:

-

Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for several minutes before recording.

-

-

Voltage Protocols:

-

To assess tonic block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

-

To assess use-dependent block: Apply a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) from a holding potential of -90 mV.

-

To assess effects on slow inactivation: Use a long depolarizing prepulse (e.g., 1-5 seconds) to various potentials before a test pulse to measure the available sodium current.

-

-

Data Acquisition and Analysis:

-

Record the sodium currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Analyze the peak current amplitude, current decay kinetics, and the voltage-dependence of activation and inactivation.

-

Calculate the concentration-response curve for the block of the sodium current to determine the IC₅₀ value.

-

Comparative Data and Expected Outcomes

Studies have shown that eslicarbazepine has a distinct profile compared to carbamazepine and oxcarbazepine. While all three compounds block VGSCs, eslicarbazepine demonstrates a higher affinity for the slow-inactivated state of the channel compared to the resting state.[2] This preferential binding to a state that is more prevalent during sustained neuronal firing may contribute to its efficacy in seizure control.

A study using N1E-115 mouse neuroblastoma cells, which endogenously express VGSCs, found that at a concentration of 250 µM, eslicarbazepine did not significantly affect the voltage-dependence of fast inactivation, unlike oxcarbazepine and carbamazepine.[2] However, eslicarbazepine markedly shifted the voltage-dependence of slow inactivation.[2]

Table 1: Comparative Effects on VGSC Inactivation (Data from Hebeisen et al., 2015) [2]

| Compound (250 µM) | Shift in V₀.₅ of Fast Inactivation (mV) | Shift in V₀.₅ of Slow Inactivation (mV) |

| Eslicarbazepine | No significant shift | -31.2 |

| Oxcarbazepine | -16.6 | -28.1 |

| Carbamazepine | -12.0 | -4.6 |

This table summarizes the differential effects of the compounds on the voltage-dependence of fast and slow inactivation of voltage-gated sodium channels.

Section 3: Investigating Network Activity in a More Intact System: Organotypic Hippocampal Slice Cultures

While single-cell electrophysiology provides detailed mechanistic insights, evaluating a compound's effect on neuronal network activity offers a more physiologically relevant context. Organotypic hippocampal slice cultures preserve the complex synaptic circuitry of the hippocampus and are an excellent model for studying epileptiform activity.[11][12]

Step-by-Step Protocol for Organotypic Hippocampal Slice Cultures

-

Slice Preparation:

-

Sacrifice postnatal day 6-9 mouse or rat pups in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold dissection medium.

-

Isolate the hippocampi and cut 300-400 µm thick transverse slices using a vibratome.

-

-

Culturing:

-

Place the slices on porous membrane inserts in a 6-well plate containing culture medium.

-

The interface method, where the slices are exposed to the humidified atmosphere of the incubator on their top surface and receive nutrients from the medium below the membrane, is recommended.[11]

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

-

Change the culture medium every 2-3 days.

-

-

Induction of Epileptiform Activity:

-

After 7-10 days in culture, induce epileptiform activity by treating the slices with a pro-convulsant agent such as 4-aminopyridine (4-AP) or by using a low-magnesium artificial cerebrospinal fluid (aCSF).[13]

-

-

Electrophysiological Recording:

-

Transfer an insert with a slice to a recording chamber and perfuse with aCSF.

-

Use a multi-electrode array (MEA) or perform extracellular field potential recordings with a glass microelectrode placed in the CA1 or CA3 region of the hippocampus.

-

Record baseline epileptiform activity (e.g., seizure-like events, interictal spikes).

-

-

Compound Application and Data Analysis:

-

Apply 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, and S-licarbazepine at various concentrations to the perfusion bath.

-

Record the changes in the frequency, duration, and amplitude of the epileptiform events.

-

Analyze the data to determine the concentration-dependent effects of each compound on network hyperexcitability.

-

Expected Outcomes

It is anticipated that 10-Acetyloxy Oxcarbazepine's active metabolite will suppress epileptiform activity in a concentration-dependent manner. A study has shown that eslicarbazepine exhibits a similar concentration-dependent suppression of epileptiform activity in hippocampal slices as carbamazepine.[2] This assay will allow for a direct comparison of the potency of 10-Acetyloxy Oxcarbazepine with its parent compounds in a more integrated neuronal network.

Section 4: Secondary/Exploratory Target Evaluation: GABA-A Receptor Modulation

While the primary mechanism of action of dibenzazepines is VGSC blockade, some studies have suggested potential interactions with other neurotransmitter systems. For instance, benzodiazepines, a major class of anticonvulsants, act by positively modulating GABA-A receptors.[14][15] Although there is no strong evidence for a direct, clinically relevant interaction of S-licarbazepine with GABA-A receptors, it is prudent in a comprehensive in vitro evaluation to investigate this possibility.

Experimental Approach: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes or Patch-Clamp in Recombinant Cell Lines

Xenopus oocytes expressing recombinant GABA-A receptors or mammalian cell lines (e.g., HEK-293) stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are suitable systems for this assay.

Step-by-Step Protocol for GABA-A Receptor Modulation Assay

-

System Preparation:

-

For Xenopus oocytes, inject cRNA encoding the desired GABA-A receptor subunits and incubate for 2-5 days.

-

For mammalian cell lines, culture the cells as described in section 2.3.1.

-

-

Recording Procedure:

-

Perform whole-cell patch-clamp or TEVC recordings.

-

Hold the cell/oocyte at a potential of -60 to -80 mV.

-

-

Compound Application and Data Acquisition:

-

Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

-

Co-apply the GABA EC₂₀ concentration with various concentrations of 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, or S-licarbazepine.

-

Include a known positive allosteric modulator (e.g., diazepam) as a positive control.

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compounds.

-

-

Data Analysis:

-

Calculate the percentage potentiation or inhibition of the GABA-evoked current by the test compounds.

-

Determine if the compounds directly activate the receptor in the absence of GABA.

-

Section 5: Assessing Neuronal Viability: In Vitro Neurotoxicity

A critical aspect of preclinical drug development is the assessment of potential neurotoxicity. A favorable therapeutic window requires a compound to be efficacious at concentrations that do not induce significant neuronal damage.

Recommended Cell Line: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a well-established model for neurotoxicity studies.[16][17] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing the effects of compounds on neuronal health.

Step-by-Step Protocol for Neurotoxicity Assessment

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a standard growth medium.

-

To induce differentiation, treat the cells with retinoic acid (e.g., 10 µM) for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

-

-

Compound Treatment:

-

Plate the differentiated SH-SY5Y cells in 96-well plates.

-

Treat the cells with a range of concentrations of 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, and S-licarbazepine for 24-48 hours.

-

-

Viability Assays:

-

MTT Assay: This colorimetric assay measures mitochondrial metabolic activity, which is an indicator of cell viability. After treatment, incubate the cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by measuring the absorbance at 570 nm.

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of cell viability or cytotoxicity relative to vehicle-treated control cells.

-

Determine the CC₅₀ (50% cytotoxic concentration) for each compound.

-

Comparative Neurotoxicity Data

A study comparing the neurotoxicity of BIA 2-093 (Eslicarbazepine acetate), carbamazepine, and oxcarbazepine in cultured hippocampal neurons found that at a concentration of 300 µM for 24 hours, oxcarbazepine induced degeneration and swelling of neurites, whereas this effect was not observed with BIA 2-093.[18] This suggests that 10-Acetyloxy Oxcarbazepine may have a more favorable neurotoxicity profile than oxcarbazepine.[18]

Table 2: Comparative Neurotoxicity in Cultured Hippocampal Neurons [18]

| Compound (300 µM) | Morphological Changes (Neurite Degeneration/Swelling) |

| BIA 2-093 | Not Observed |

| Oxcarbazepine | Observed |

| Carbamazepine | Observed |

This table provides a qualitative comparison of the neurotoxic effects of the compounds on primary neuronal cultures.

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive in vitro strategy for evaluating the anticonvulsant activity of 10-Acetyloxy Oxcarbazepine. By systematically investigating its effects on voltage-gated sodium channels, neuronal network activity, and potential off-target interactions, researchers can build a detailed pharmacological profile of this promising therapeutic agent. The comparative approach against its predecessors, oxcarbazepine and carbamazepine, is crucial for establishing its potential advantages in terms of potency, mechanism of action, and safety.

Future in vitro studies could explore the compound's effects in models of pharmacoresistant epilepsy, for instance, by using human induced pluripotent stem cell (iPSC)-derived neurons from patients with specific genetic mutations.[19] Such advanced models will be invaluable in the journey towards personalized medicine for epilepsy.

References

-

Fraser, C. M., & Williams, M. (2020). Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. Frontiers in Pharmacology, 11, 579621. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Eslicarbazepine Acetate? Patsnap Synapse. [Link]

-

Hebeisen, S., Pires, N., Loureiro, A. I., Bonifácio, M. J., Wright, L. C., & Soares-da-Silva, P. (2015). Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide. Neuropharmacology, 89, 122–135. [Link]

-

Galiana, G. L., Gauthier, A. C., & Verrotti, A. (2011). A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy. ISRN Neurology, 2011, 416304. [Link]

-

Gogolla, N., Galimberti, I., & Deisseroth, K. (2009). Staining protocol for organotypic hippocampal slice cultures. Nature Protocols, 4(5), 713–720. [Link]

-

Almeida, L., Fernandes, M. J., Soares, E., & Soares-da-Silva, P. (2004). Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093. Epilepsia, 45(10), 1228–1234. [Link]

-

Meza, C. A., & Catterall, W. A. (2019). Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review. International Journal of Molecular Sciences, 20(17), 4296. [Link]

-

Galiana, G. L., Gauthier, A. C., & Verrotti, A. (2011). A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy. ISRN Neurology, 2011, 416304. [Link]

-

Goldenberg, M. M. (2010). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. P & T : a peer-reviewed journal for formulary management, 35(10), 555–563. [Link]

-

Balestrino, M., & Simonato, M. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in Neurology, 14, 1145452. [Link]

-

JoVE. (2022, June 9). Organotypic Hippocampal Slice Cultures l Protocol Preview [Video]. YouTube. [Link]

-

Booker, S. A., Pires, N., Cobb, S., Soares-da-Silva, P., & Vida, I. (2015). Carbamazepine and oxcarbazepine, but not eslicarbazepine, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors. Neuropharmacology, 93, 103–115. [Link]

- Bial-Portela & Ca, S. A. (2001). Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide and 10,11-dihydro-10-oxo-5h-dibenz/b,f/azepine-5-carboxamide.

-

Chebib, M., & Johnston, G. A. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15029. [Link]

-

Löscher, W. (2017). Animal Models of Pharmacoresistant Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]

-

Fraser, C. M., & Williams, M. (2020). Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. Frontiers in Pharmacology, 11, 579621. [Link]

-

Catterall, W. A. (2012). Voltage-Gated Na+ Channels. Jasper's Basic Mechanisms of the Epilepsies. [Link]

-

Löscher, W., & Schmidt, D. (2006). In search of models of pharmacoresistant epilepsy. Epilepsy Research, 70(Suppl 1), S107–S117. [Link]

-

Adzhubei, I. A., & Kaczmarek, L. K. (2018). Preparation of rat organotypic hippocampal slice cultures using the membrane-interface method. Methods in Molecular Biology, 1772, 15–27. [Link]

-

Soares, E., Bettencourt, A., & Soares-da-Silva, P. (2001). Inhibition of Glutamate Release by BIA 2-093 and BIA 2-024, Two Novel Derivatives of Carbamazepine, Due to Blockade of Sodium but Not Calcium Channels. Biochemical Pharmacology, 61(11), 1429–1437. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. [Link]

-

Gogolla, N., Galimberti, I., & Deisseroth, K. (2009). Staining protocol for organotypic hippocampal slice cultures. Nature Protocols, 4(5), 713–720. [Link]

-

Encyclopedia.pub. (2022, December 22). Human In Vitro Stem Cell-Derived Models of Epilepsy. [Link]

-

Catterall, W. A. (2012). Sodium Channel Mutations and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]

-

Cover, C., et al. (2023). Exposure to Bisphenol S and Bisphenol F Alters Gene Networks Related to Protein Translation and Neuroinflammation in SH-SY5Y Human Neuroblastoma Cells. International Journal of Molecular Sciences, 24(15), 12151. [Link]

-

NeuroProof. (n.d.). Epilepsy In Vitro Models. Retrieved from [Link]

-

Hebeisen, S., & Soares-da-Silva, P. (2012). SLOW AND FAST INACTIVATION OF VOLTAGE-GATED SODIUM CHANNELS BY ESLICARBAZEPINE, CARBAMAZEPINE, OXCARBAZEPINE AND LACOSAMIDE. American Epilepsy Society. [Link]

-

Khan, A., & Batool, Z. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Genetics, 12, 644299. [Link]

-

Cover, C., et al. (2023). Elucidating Neurotoxicity Pathways in Human Neuroblastoma Cells (SH-SY5Y) Following Exposure to Bisphenol S and Bisphenol F. Preprints.org. [Link]

-

RxPedia. (2023, March 9). Pharmacology of Eslicarbazepine (Aptiom); Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

-

da Silva, C. Q., et al. (2023). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]

-

Husna, M., et al. (2022). Organotypic Hippocampal Slice Culture PROTOCOL. protocols.io. [Link]

-

Pop, A. M., & Timofeeva, O. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Pharmaceuticals, 14(3), 246. [Link]

-

Evers, A. S., & Crowder, C. M. (2014). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. Molecular Pharmacology, 86(4), 368–377. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sodium Channel Mutations and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]

- 10. Inhibition of glutamate release by BIA 2-093 and BIA 2-024, two novel derivatives of carbamazepine, due to blockade of sodium but not calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Staining protocol for organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]

- 15. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]

- 18. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

The Evolution of a Third-Generation Antiepileptic: A Technical Guide to the Discovery and Development of Eslicarbazepine Acetate

Preamble: The Quest for a Refined Dibenzazepine Anticonvulsant

For decades, carbamazepine has been a cornerstone in the management of epilepsy, particularly for partial-onset seizures. Its discovery in the 1950s was a serendipitous event, branching from research aimed at developing new neuroleptics.[1] However, its clinical utility has been hampered by a complex pharmacokinetic profile, including autoinduction of metabolism and the formation of a reactive epoxide metabolite, carbamazepine-10,11-epoxide, which has been linked to idiosyncratic adverse reactions.[2] This led to the development of oxcarbazepine, a second-generation analogue designed to circumvent the problematic epoxide pathway.[3] While oxcarbazepine offered an improved tolerability profile, it is rapidly metabolized to a racemic mixture of licarbazepine, with the (S)-enantiomer, known as eslicarbazepine, being the major and more active component.[4] The pursuit of a more refined therapeutic agent, with a predictable pharmacokinetic profile and a favorable safety margin, culminated in the development of eslicarbazepine acetate, a prodrug of the active eslicarbazepine enantiomer.

This in-depth technical guide provides a comprehensive overview of the discovery and development of eslicarbazepine acetate, from its chemical synthesis and preclinical evaluation to its extensive clinical trial program and ultimate regulatory approval. We will delve into the scientific rationale behind its design, its unique mechanism of action, and the key data that have established its role in the modern treatment of partial-onset seizures.

Genesis and Synthesis of Eslicarbazepine Acetate (BIA 2-093)

Eslicarbazepine acetate, also known by its developmental code BIA 2-093, was discovered and developed by the Portuguese pharmaceutical company BIAL.[5][6] The core concept was to deliver the pharmacologically active (S)-enantiomer of licarbazepine directly and consistently, thereby avoiding the metabolic complexities and potential for off-target effects associated with the racemic mixture produced from oxcarbazepine.[4]

Chemical Synthesis Pathway

The synthesis of eslicarbazepine acetate is a multi-step process that begins with oxcarbazepine. The overall strategy involves the stereoselective reduction of the keto group of oxcarbazepine to a hydroxyl group, followed by resolution of the resulting racemic mixture and subsequent esterification to yield the final product.

A detailed experimental protocol for the synthesis of eslicarbazepine acetate, based on publicly available information, is as follows:

Step 1: Reduction of Oxcarbazepine to Racemic Licarbazepine

-

Oxcarbazepine is subjected to a reduction reaction. This can be achieved using various reducing agents. Biocatalytic reduction methods have been explored for their high stereoselectivity.[7]

-

The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the racemic licarbazepine is isolated and purified.

Step 2: Chiral Resolution of Racemic Licarbazepine

-

The resolution of the racemic licarbazepine is a critical step to isolate the desired (S)-enantiomer (eslicarbazepine). This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[8]

-

The diastereomers, having different physical properties, can then be separated by fractional crystallization.

-

The purified diastereomeric salt of eslicarbazepine is then treated to liberate the free eslicarbazepine base.

Step 3: Acetylation of Eslicarbazepine

-

The isolated eslicarbazepine is then acetylated to form eslicarbazepine acetate.[5]

-

A common method involves reacting eslicarbazepine with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base and a suitable solvent, such as dichloromethane.[6]

-

The reaction is typically carried out at a controlled temperature to minimize side reactions.

-

The final product, eslicarbazepine acetate, is then purified by crystallization and characterized using various analytical techniques including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.[5]

Preclinical Development: Establishing the Pharmacological Profile

The preclinical development of eslicarbazepine acetate was designed to characterize its anticonvulsant activity, mechanism of action, and safety profile in various in vitro and in vivo models.

Anticonvulsant Activity in Animal Models

Eslicarbazepine acetate demonstrated efficacy in several animal models of epilepsy. It was found to be effective in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and in the amygdala kindling model, which represents partial-onset seizures.[9] It also showed activity against seizures induced by chemical convulsants such as pentylenetetrazol (PTZ), bicuculline, picrotoxin, and 4-aminopyridine.[9][10] Notably, preclinical studies suggested that eslicarbazepine has greater efficacy in animal models of seizure than oxcarbazepine.[11]

Mechanism of Action: A Focus on Slow Inactivation of Voltage-Gated Sodium Channels

The primary mechanism of action of eslicarbazepine, the active metabolite of eslicarbazepine acetate, is the blockade of voltage-gated sodium channels (VGSCs).[2] However, it exhibits a distinct profile compared to carbamazepine and oxcarbazepine. Eslicarbazepine preferentially binds to and stabilizes the slow-inactivated state of VGSCs, rather than the fast-inactivated state targeted by older drugs in this class.[12] This selective action on the slow inactivation process is thought to be a key factor in its efficacy and tolerability profile. By stabilizing the slow-inactivated state, eslicarbazepine reduces the number of available sodium channels, thereby dampening the high-frequency neuronal firing that is characteristic of epileptic seizures.[13]

Pharmacokinetics and Metabolism

Eslicarbazepine acetate is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine, during first-pass metabolism. The parent compound is generally not detectable in the plasma.[2] This metabolic pathway avoids the formation of the epoxide metabolites associated with carbamazepine.[2]

| Parameter | Eslicarbazepine Acetate (as Eslicarbazepine) | Oxcarbazepine (as Licarbazepine) |

| Bioavailability | High | High |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[14] | 4-12 hours[4] |

| Plasma Protein Binding | <40% | ~40% |

| Elimination Half-life | 9-15 hours[14] | 8-10 hours |

| Major Active Metabolite | Eslicarbazepine ((S)-Licarbazepine) | Licarbazepine (racemic) |

| Enzyme Induction/Inhibition | Low potential for drug-drug interactions[12] | Moderate inducer of CYP3A4/5 |

Table 1: Comparative Pharmacokinetic Parameters

Clinical Development: Evidence from Phase III Trials

The clinical development program for eslicarbazepine acetate as an adjunctive therapy for partial-onset seizures included several pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials.

Pivotal Phase III Trial Design and Methodology

A representative design of these trials involved the following stages:

Inclusion and Exclusion Criteria:

-

Inclusion: Adults with a diagnosis of partial-onset seizures, with or without secondary generalization, who were refractory to treatment with one to two concomitant antiepileptic drugs. Patients were required to have a minimum number of seizures during the baseline period.[8][15]

-

Exclusion: History of non-epileptic seizures, progressive neurological disorders, or significant systemic illness.[15]

Endpoints:

-

Primary Efficacy Endpoint: The primary outcome measure was typically the change in standardized seizure frequency from baseline during the maintenance period.[16]

-

Secondary Efficacy Endpoints: These often included the responder rate (proportion of patients with a ≥50% reduction in seizure frequency), the proportion of seizure-free patients, and improvements in quality of life, as measured by scales like the Quality of Life in Epilepsy Inventory-31 (QOLIE-31).[1][16]

Summary of Efficacy and Safety from Pivotal Trials

The pooled results from the Phase III trials consistently demonstrated the efficacy and safety of eslicarbazepine acetate as an adjunctive therapy for partial-onset seizures.[12][13]

| Outcome Measure | Placebo | Eslicarbazepine Acetate 800 mg/day | Eslicarbazepine Acetate 1200 mg/day |

| Median Reduction in Seizure Frequency | - | 33.4%[13] | 37.8%[13] |

| Responder Rate (≥50% reduction) | 23.1%[16] | 33.8%[13] | 43.1%[13] |

| Common Adverse Events (>10%) | - | Dizziness, somnolence, headache, nausea, diplopia[16] | Dizziness, somnolence, headache, nausea, diplopia[16] |

| Discontinuation due to Adverse Events | 3.9-8.5%[11] | 8-19.6%[11] | 8-19.6%[11] |

Table 2: Pooled Efficacy and Safety Data from Phase III Adjunctive Therapy Trials

The most common treatment-emergent adverse events were generally mild to moderate in severity and included dizziness, somnolence, headache, and nausea.[17] The incidence of these events was dose-related.[12] Long-term open-label extension studies confirmed the sustained efficacy and favorable safety profile of eslicarbazepine acetate over one year of treatment.[1][17]

Regulatory Milestones and Post-Marketing Surveillance

Following the successful completion of its clinical development program, eslicarbazepine acetate received marketing authorization from major regulatory agencies worldwide. It was first approved in Europe and subsequently in the United States for the adjunctive treatment of partial-onset seizures in adults.[18][19] The indication has since been expanded to include monotherapy for partial-onset seizures in adults and for use in pediatric patients.[20] Post-marketing surveillance and real-world evidence continue to support the efficacy and safety of eslicarbazepine acetate in clinical practice.

Conclusion: A Refined Therapeutic Option

The discovery and development of eslicarbazepine acetate represent a significant advancement in the treatment of partial-onset seizures. By building upon the established clinical experience of carbamazepine and oxcarbazepine, and through a rational drug design approach, BIAL has delivered a third-generation dibenzazepine with a distinct mechanism of action and an improved pharmacokinetic profile. The comprehensive preclinical and clinical development program has provided robust evidence of its efficacy and safety, establishing eslicarbazepine acetate as a valuable therapeutic option for patients with epilepsy. Its development serves as a prime example of how a deep understanding of pharmacology and medicinal chemistry can lead to the refinement of existing drug classes to meet unmet medical needs.

References

-

Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy. Core evidence, 13, 19–30. [Link]

-

Scott, L. J. (2011). Eslicarbazepine acetate. Drugs, 71(1), 115-127. [Link]

-

El-Mallakh, R. S. (2010). Role of eslicarbazepine in the treatment of epilepsy in adult patients with partial-onset seizures. Therapeutics and clinical risk management, 6, 143–149. [Link]

-

Jain, R., Dandriyal, R., & Gupta, A. (2016). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Journal of pharmaceutical and biomedical analysis, 125, 228-235. [Link]

-

Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy. Core Evidence, 13, 19-30. [Link]

-

Sperling, M. R., Abou-Khalil, B., Harvey, J., Rogin, J. B., Biraben, A., Galimberti, C. A., ... & the 304 Study Team. (2015). Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial. Epilepsia, 56(2), 244-253. [Link]

-

Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: An evidence-based review of efficacy, safety and place in therapy. Core Evidence, 13, 19–30. [Link]

-

Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy. Core evidence, 13, 19–30. [Link]

-

Hagesaether, E., & Johannessen, S. I. (2010). Update on treatment of partial onset epilepsy: role of eslicarbazepine. Neuropsychiatric disease and treatment, 6, 629–640. [Link]

- Unichem Laboratories Limited. (2015). Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof. U.S.

-

Kim, H., Kim, I. W., Kim, T. E., Lee, H., Jeon, J. Y., & Lim, K. S. (2020). The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects. Epilepsia, 61(8), 1736-1745. [Link]

-

Sperling, M. R., Abou-Khalil, B., Harvey, J., Rogin, J. B., Biraben, A., Galimberti, C. A., ... & the 304 Study Team. (2015). Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: results of a phase III, double-blind, randomized, placebo-controlled trial. Epilepsia, 56(2), 244-253. [Link]

-

Almeida, L., Falcão, A., Maia, J., Mazur, D., & Soares-da-Silva, P. (2008). Pharmacokinetics and tolerability of eslicarbazepine acetate and oxcarbazepine at steady state in healthy volunteers. Epilepsia, 49(5), 830-838. [Link]

-

Li, Z., & Wang, J. (2017). An efficient synthesis for eslicarbazepine acetate, oxcarbazepine, and carbamazepine. Organic Process Research & Development, 21(10), 1606-1612. [Link]

- Ben-Menachem, E., Gabbai, A. A., Hufnagel, A., Maia, J., Almeida, L., & Soares-da-Silva, P. (2006). Eslicarbazepine acetate (BIA 2-093) as adjunctive therapy in patients with refractory partial epilepsy. Epilepsia, 47(7), 1183-1190.

-

Sperling, M. R., & the 301/302/304 Study Groups. (2012). Safety of Eslicarbazepine Acetate in Patients with Refractory Partial-Onset Seizures Treated With or Without Concomitant Carbamazepine: A Pooled Analysis of Three Phase III Controlled Studies (P3.237). Neurology, 78(Supplement 1), P03-237. [Link]

-

Villanueva, V., & Lattanzi, S. (2020). Initial monotherapy with eslicarbazepine acetate for the management of adult patients with focal epilepsy in clinical practice: a meta-analysis of observational studies. Expert Review of Neurotherapeutics, 20(12), 1315-1323. [Link]

-

U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Application Number 22416Orig1s009. [Link]

-

ClinicalTrials.gov. (2012). Eslicarbazepine Acetate (BIA 2 093) as Therapy for Refractory Partial Seizures in Children. [Link]

- BIAL - Portela & Cª, S.A. (2010). Preparation of eslicarbazepine and related compounds by asymmetric hydrogenation. U.S.

-

Sankar, R., & Cilio, M. R. (2016). Oxcarbazepine/Eslicarbazepine. In Antiepileptic Drugs and Pregnancy (pp. 235-244). Academic Press. [Link]

-

Lason, W., & Chlebicka, M. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological Reports, 61(1), 1-17. [Link]

-

Almeida, L., & Soares-da-Silva, P. (2007). Eslicarbazepine acetate (BIA 2-093). Neurotherapeutics, 4(1), 88-96. [Link]

-

Dorgham, E. M., El Maghraby, G. M., Essa, E. A., & Arafa, M. F. (2023). Eslicarbazepine acetate – Knowledge and References. Taylor & Francis Online. [Link]

-

Unichem Laboratories Limited. (2013). Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof. WIPO Patent Application WO/2013/008194. [Link]

-

Johannessen Landmark, C., Baftiu, A., Burns, M. L., Johannessen, S. I., & Krogh, M. (2017). The Impact of Pharmacokinetic Interactions with Eslicarbazepine Acetate Versus Oxcarbazepine and Carbamazepine in Clinical Practice. Therapeutic Drug Monitoring, 39(3), 243-248. [Link]

-

van der Feltz-Cornelis, C. M., Aldenkamp, A. P., & Majoie, M. (2017). Transition from oxcarbazepine to eslicarbazepine acetate: A single center study. Epilepsy & behavior : E&B, 67, 37–41. [Link]

-

U.S. Food and Drug Administration. (2013). Center for Drug Evaluation and Research Application Number 22416Orig1s000. [Link]

-

Mula, M. (2017). Carbamazepine, oxcarbazepine, and eslicarbazepine. In Behavioural Neurology of Anti-epileptic Drugs: A Practical Guide. Oxford University Press. [Link]

Sources

- 1. Eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eslicarbazepine acetate (BIA 2-093) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxcarbazepine/Eslicarbazepine | Basicmedical Key [basicmedicalkey.com]

- 4. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20150065704A1 - Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. if-pan.krakow.pl [if-pan.krakow.pl]

- 9. Update on treatment of partial onset epilepsy: role of eslicarbazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US10702536B2 - Methods of treatment of partial onset seizures using eslicarbazepine acetate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. fda.gov [fda.gov]

- 20. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Seizure: A Technical Guide to the Therapeutic Potential of 10-Acetyloxy Oxcarbazepine (Eslicarbazepine Acetate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the therapeutic potential of 10-Acetyloxy Oxcarbazepine, chemically known as Eslicarbazepine Acetate (ESL), beyond its established role in epilepsy. As a Senior Application Scientist, the following narrative synthesizes technical data with field-proven insights to illuminate new avenues for research and development.

Section 1: Foundational Pharmacology of Eslicarbazepine Acetate

Eslicarbazepine acetate is a third-generation antiepileptic drug, structurally related to carbamazepine and oxcarbazepine[1][2]. It was designed to improve upon the therapeutic profiles of its predecessors. Marketed under brand names such as Aptiom and Zebinix, ESL is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine ((S)-licarbazepine)[2]. This metabolic profile distinguishes it from oxcarbazepine, which is metabolized to a racemic mixture of (S)- and (R)-licarbazepine[3].

Mechanism of Action: A Refined Approach to Sodium Channel Modulation

The primary mechanism of action of eslicarbazepine is the blockade of voltage-gated sodium channels (VGSCs)[2]. Unlike older antiepileptics, eslicarbazepine exhibits a higher affinity for the inactivated state of the sodium channel[4]. This preferential binding to the inactivated state enhances the slow inactivation of VGSCs, a mechanism that is distinct from the fast inactivation targeted by drugs like carbamazepine and oxcarbazepine[5][6]. This refined mechanism of action is thought to contribute to its efficacy and potentially improved tolerability profile.

Pharmacokinetics: A Profile Optimized for Clinical Application

Eslicarbazepine acetate is well-absorbed orally and undergoes rapid first-pass metabolism to eslicarbazepine. The active metabolite has a half-life of 10-20 hours, allowing for once-daily dosing, a significant advantage in promoting patient adherence[7]. Plasma protein binding of eslicarbazepine is approximately 30-40%[4][8].

Section 2: Exploring Therapeutic Frontiers Beyond Epilepsy

The unique pharmacological profile of Eslicarbazepine Acetate suggests its potential utility in other neurological and psychiatric conditions characterized by neuronal hyperexcitability. This section delves into the preclinical and clinical evidence supporting its exploration in bipolar disorder and neuropathic pain.

Bipolar Disorder: A Potential Mood Stabilizer?

The rationale for investigating ESL in bipolar disorder stems from the established efficacy of other anticonvulsants, like carbamazepine, in managing this condition. The hypothesis is that by stabilizing neuronal membranes, ESL may mitigate the extreme fluctuations in mood characteristic of bipolar disorder.

Clinical Evidence:

Phase II clinical trials have been conducted to evaluate the efficacy and safety of ESL in patients with bipolar I disorder.

| Study Identifier | Phase | Patient Population | Dosage | Primary Outcome | Key Findings | Reference |

| BIA-2093-203 | II | Acute manic episodes | 600-1800 mg/day or 800-2400 mg/day | Change in Young Mania Rating Scale (YMRS) score | Trend towards greater improvement in the 800-2400 mg group versus placebo, but not statistically significant. Secondary outcomes suggested potential efficacy. | [9][10][11] |

| BIA-2093-205 | II | Recurrence prevention | 300, 900, or 1800 mg/day | Proportion of patients with no worsening on CGI-BP | At least 50% of patients showed no worsening across all treatment groups, though the result was not statistically significant. | [10] |

While these initial studies have not consistently met their primary endpoints with statistical significance, the observed trends and case reports of successful treatment in refractory cases suggest that further investigation is warranted[1][9][10]. The potential for ESL as a better-tolerated alternative to existing mood stabilizers remains an intriguing possibility[3].

Neuropathic Pain: Targeting the Source of Aberrant Signaling

Neuropathic pain is a debilitating condition arising from damage or dysfunction of the nervous system. The hyperexcitability of neurons is a key pathophysiological feature, making VGSC blockers a logical therapeutic target.

Clinical and Preclinical Evidence:

The efficacy of ESL has been investigated in various neuropathic pain conditions.

| Condition | Study Type | Key Findings | Reference |

| Trigeminal Neuralgia | Systematic Review | Appears effective and well-tolerated. | [12] |

| Diabetic Neuropathic Pain | Phase III Clinical Trial (NCT01129960) | Designed to assess efficacy, safety, and tolerability. | [5] |

| Post-Herpetic Neuralgia | Phase III Clinical Trial (NCT01124097) | Investigated efficacy, safety, and tolerability. | [13] |

| General Neuropathic Pain | Review | Evidence is currently considered insufficient for a broad recommendation, though promising in specific conditions. | [14][15] |

Preclinical studies in animal models have not only demonstrated the antinociceptive effects of ESL but have also hinted at a more complex mechanism of action. Research suggests the involvement of the 5-HT1B/1D serotonergic and CB1/CB2 cannabinoid receptors in its pain-relieving effects in a trigeminal pain model[16]. This opens up exciting new avenues for understanding and potentially enhancing its therapeutic efficacy.

Section 3: Methodologies for Preclinical and Clinical Investigation

To further elucidate the therapeutic potential of Eslicarbazepine Acetate, rigorous and well-defined experimental protocols are essential. This section outlines key methodologies for researchers.

Preclinical Models of Neuropathic Pain

Orofacial Formalin Test (Trigeminal Pain Model):

This model is used to assess trigeminal pain and the efficacy of analgesics.

Protocol:

-

Animal Acclimatization: Acclimate mice to the testing environment.

-

Drug Administration: Administer Eslicarbazepine Acetate or vehicle control intraperitoneally at predetermined doses.

-

Formalin Injection: After a specified pretreatment time, inject a dilute formalin solution into the upper lip region.

-

Behavioral Scoring: Observe and score the time the animal spends grooming the injected area in two distinct phases (Phase I: acute pain; Phase II: inflammatory pain).

-

Data Analysis: Compare the grooming time between the ESL-treated and control groups to determine the antinociceptive effect.

Streptozotocin-Induced Diabetic Neuropathy Model:

This model mimics the painful neuropathy often experienced by individuals with diabetes.

Protocol:

-

Induction of Diabetes: Induce diabetes in rodents by a single intraperitoneal injection of streptozotocin.

-

Confirmation of Neuropathy: Confirm the development of neuropathic pain through behavioral tests such as the tail-flick test (thermal hyperalgesia) or von Frey filaments (mechanical allodynia).

-

Drug Treatment: Administer Eslicarbazepine Acetate or vehicle control over a specified period.

-

Behavioral Assessment: Re-evaluate pain thresholds at regular intervals during the treatment period.

-

Data Analysis: Analyze the changes in pain thresholds to assess the therapeutic effect of ESL.

In Vitro Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is crucial for investigating the direct effects of eslicarbazepine on ion channels.

Protocol for Assessing VGSC Blockade:

-

Cell Preparation: Use cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., HEK-293 cells) or primary neuronal cultures.

-

Electrode Placement: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents and to study the voltage-dependence of channel activation and inactivation.

-

Drug Application: Perfuse the cell with a solution containing eslicarbazepine at various concentrations.

-

Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze changes in current amplitude, and shifts in the voltage-dependence of activation and inactivation to characterize the blocking mechanism[17][18][19].

Clinical Trial Design for Bipolar Disorder

A Randomized, Double-Blind, Placebo-Controlled Study in Acute Mania:

Protocol Outline:

-

Patient Recruitment: Recruit patients diagnosed with Bipolar I Disorder currently experiencing an acute manic or mixed episode.

-

Baseline Assessment: Conduct baseline assessments using standardized rating scales such as the Young Mania Rating Scale (YMRS) and the Clinical Global Impressions - Bipolar Version (CGI-BP).

-

Randomization: Randomize patients to receive either Eslicarbazepine Acetate (e.g., titrated to 1200-2400 mg/day) or a placebo.

-

Treatment Phase: Administer the assigned treatment for a predefined period (e.g., 3 weeks).

-

Efficacy and Safety Monitoring: Regularly assess manic symptoms using the YMRS and monitor for any adverse events.

-

Primary Endpoint Analysis: The primary efficacy endpoint would be the change from baseline in the total YMRS score at the end of the treatment phase[11].

Section 4: Visualizing the Science

Metabolic Pathway of Eslicarbazepine Acetate

Caption: Workflow for preclinical neuropathic pain studies.

Signaling Pathway Involvement in Antinociception

Caption: Proposed mechanisms of ESL in pain modulation.

Section 5: Conclusion and Future Directions

Eslicarbazepine Acetate represents a significant advancement in the family of dibenzazepine anticonvulsants. Its refined mechanism of action and favorable pharmacokinetic profile have established its role in epilepsy and strongly suggest its therapeutic potential in other neurological and psychiatric disorders. While the current clinical evidence for its use in bipolar disorder and neuropathic pain is still emerging, the preclinical data and early clinical findings are compelling.

Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy of ESL in these conditions. Furthermore, continued investigation into its molecular mechanisms, particularly its interactions with serotonergic and cannabinoid systems, will be crucial for a comprehensive understanding of its therapeutic effects and for identifying new avenues for drug development.

References

-

Efficacy and safety of eslicarbazepine acetate in acute manic episodes associated with bipolar I disorder: BIA-2093-203 phase II study results. (2013). ResearchGate. [Link]

-

Eslicarbazepine acetate for neuropathic pain, headache, and cranial neuralgia: evidence and experience. (2017). ResearchGate. [Link]

-

Assessment of the efficacy and safety of eslicarbazepine acetate in acute mania and prevention of recurrence: experience from multicentre, double-blind, randomised phase II clinical studies in patients with bipolar disorder I. (2015). PubMed. [Link]

-

Efficacy and Safety of Eslicarbazepine Acetate (BIA 2-093) in Acute Manic Episodes Associated With Bipolar I Disorder. (2014). ClinicalTrials.gov. [Link]

-

Eslicarbazepine acetate – an unexplored therapeutic option in the treatment of bipolar disorders. (2022). ResearchGate. [Link]

-

Study of Eslicarbazepine for nerve pain after shingles. (n.d.). NHS Health Research Authority. [Link]

-

Anticonvulsant Therapy in Trigeminal Neuralgia: A Class-Oriented Systematic Review. (2023). MDPI. [Link]

-

Eslicarbazepine Acetate as Therapy in Diabetic Neuropathic Pain. (2014). ClinicalTrials.gov. [Link]

-

Eslicarbazepine acetate in the management of refractory bipolar disorder. (2012). PubMed. [Link]

-

Eslicarbazepine acetate. (2010). PubMed. [Link]

-

Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. (2017). PMC. [Link]

-

The Efficacy of Eslicarbazepine Acetate in Models of Trigeminal, Neuropathic, and Visceral Pain: The Involvement of 5-HT1B/1D Serotonergic and CB1/CB2 Cannabinoid Receptors. (2019). PubMed. [Link]

-

Eslicarbazepine acetate for neuropathic pain, headache, and cranial neuralgia: Evidence and experience. (2017). PubMed. [Link]

-

In vitro and in vivo anti-epileptic efficacy of eslicarbazepine acetate in a mouse model of KCNQ2. (2021). Refubium - Freie Universität Berlin. [Link]

-

022416Orig1s000. (2013). accessdata.fda.gov. [Link]

-

Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels. (2014). NeuroSolutions Ltd. [Link]

-

Assessing the Effectiveness of Eslicarbazepine Acetate in Reducing Audiogenic Reflex Seizures in the GASH/Sal Model of Epilepsy. (2022). PubMed Central. [Link]

-

Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. (2017). PubMed. [Link]

-

A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy. (2013). ResearchGate. [Link]

-

Eslicarbazepine acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action. (2015). PubMed Central. [Link]

-

Eslicarbazepine (S-Lic) and CBZ effects on voltage-dependence of... (2017). ResearchGate. [Link]

Sources

- 1. Eslicarbazepine acetate in the management of refractory bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Eslicarbazepine acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of the efficacy and safety of eslicarbazepine acetate in acute mania and prevention of recurrence: experience from multicentre, double-blind, randomised phase II clinical studies in patients with bipolar disorder I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. mdpi.com [mdpi.com]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. researchgate.net [researchgate.net]

- 15. Eslicarbazepine acetate for neuropathic pain, headache, and cranial neuralgia: Evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Efficacy of Eslicarbazepine Acetate in Models of Trigeminal, Neuropathic, and Visceral Pain: The Involvement of 5-HT1B/1D Serotonergic and CB1/CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nsolns.com [nsolns.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oral Administration of 10-Acetyloxy Oxcarbazepine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

10-Acetyloxy Oxcarbazepine is a novel prodrug of 10-hydroxycarbazepine (MHD), the pharmacologically active metabolite of oxcarbazepine.[1][2] Oxcarbazepine is an established antiepileptic drug used in the management of partial and generalized seizures.[3][4] The rationale behind the development of 10-Acetyloxy Oxcarbazepine lies in potentially improving the pharmacokinetic profile and therapeutic window of the active MHD moiety. This document provides a detailed protocol for the preparation and oral administration of 10-Acetyloxy Oxcarbazepine in rodent models, a critical step in preclinical evaluation.

The primary challenge in the oral administration of 10-Acetyloxy Oxcarbazepine, much like its parent compound oxcarbazepine, is its poor aqueous solubility.[3][5] Therefore, the selection and preparation of an appropriate vehicle are paramount to ensure consistent and reproducible dosing for pharmacokinetic and pharmacodynamic studies. This guide will detail a robust and validated protocol for creating a stable suspension of 10-Acetyloxy Oxcarbazepine suitable for oral gavage in rats and mice.

Physicochemical Properties and Metabolic Pathway

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₄ | [3] |

| Molecular Weight | 310.3 g/mol | [3] |

| Appearance | Pale yellow to light yellow solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. Practically insoluble in water. | [3] |

Metabolic Conversion

10-Acetyloxy Oxcarbazepine is designed as a prodrug that undergoes rapid in-vivo conversion to its active metabolite, 10-hydroxycarbazepine (MHD). This biotransformation is a key consideration in study design, as pharmacokinetic analyses should primarily focus on the concentration of MHD in biological matrices.[4][6]

Caption: Metabolic activation of 10-Acetyloxy Oxcarbazepine.

Part 1: Vehicle Selection and Formulation Protocol

The poor aqueous solubility of 10-Acetyloxy Oxcarbazepine necessitates the use of a suspending vehicle for oral administration. A widely accepted and well-tolerated vehicle for such compounds in rodent studies is a combination of methylcellulose and Polysorbate 80 (Tween® 80).[5][7] Methylcellulose acts as a suspending agent to ensure a uniform distribution of the test article, while Tween® 80 is a non-ionic surfactant that aids in wetting the compound and preventing aggregation.

Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in sterile water.

Protocol for Vehicle Preparation (100 mL)

Materials:

-

Methylcellulose (low viscosity, ~400 cP): 0.5 g

-

Tween® 80: 0.2 mL

-

Sterile, deionized water: 100 mL

-

Magnetic stirrer with stir bar

-

Heating plate

-

Graduated cylinders and beakers

-

Autoclave (optional, for sterilization)

Step-by-Step Procedure:

-

Heat Water: Heat approximately 50 mL of sterile water to 60-80°C on a heating plate with stirring.

-

Disperse Methylcellulose: Slowly add the 0.5 g of methylcellulose to the heated water while continuously stirring. The solution will appear cloudy. Continue stirring for approximately 15-20 minutes to ensure complete dispersion.

-

Cool and Clarify: Remove the beaker from the heat and add the remaining 50 mL of room temperature sterile water. Continue stirring in a cold water bath or at 4°C until the solution becomes clear. This may take several hours or can be left overnight.

-

Add Surfactant: Once the methylcellulose solution is clear and at room temperature, add 0.2 mL of Tween® 80 and stir until fully incorporated.

-

Storage: Store the prepared vehicle at 4°C. The solution is typically stable for up to one week.

Formulation of 10-Acetyloxy Oxcarbazepine Suspension

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for rats).

-

Weigh Compound: Accurately weigh the required amount of 10-Acetyloxy Oxcarbazepine.

-

Prepare Slurry: In a mortar, add a small volume of the prepared vehicle to the weighed compound and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

-